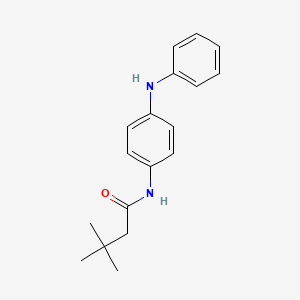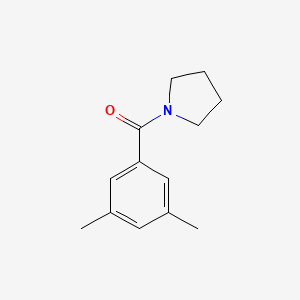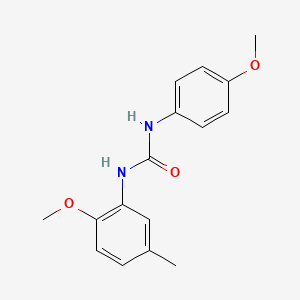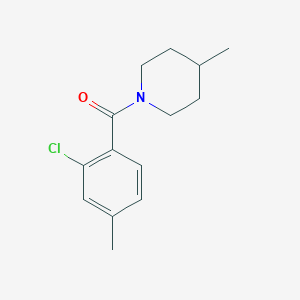![molecular formula C18H13Cl3N2O2S B5838401 2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 301176-42-1](/img/structure/B5838401.png)
2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide, commonly known as CPDT, is a synthetic compound that belongs to the thiazole family. It is a small molecule that has been studied for its potential therapeutic applications in various diseases. The aim of
作用機序
The exact mechanism of action of CPDT is not fully understood. However, it is believed that CPDT exerts its therapeutic effects by modulating various signaling pathways in the body. For example, CPDT has been shown to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cancer. CPDT has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
CPDT has been shown to have several biochemical and physiological effects. For example, CPDT has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CPDT has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. CPDT has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
実験室実験の利点と制限
One advantage of CPDT is that it is a small molecule that can easily penetrate cell membranes. Additionally, CPDT has been shown to have low toxicity in vitro and in vivo. However, one limitation of CPDT is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CPDT. One possible direction is to investigate the potential therapeutic applications of CPDT in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of CPDT and to identify potential drug targets. Finally, the development of more efficient synthesis methods for CPDT could facilitate its use in future research and clinical applications.
合成法
CPDT can be synthesized by several methods, including the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with 2-mercapto-5-(3,4-dichlorobenzyl)thiazole in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to yield CPDT as a white solid.
科学的研究の応用
CPDT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that CPDT has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CPDT has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c19-12-2-4-13(5-3-12)25-10-17(24)23-18-22-9-14(26-18)7-11-1-6-15(20)16(21)8-11/h1-6,8-9H,7,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPOAXSQDXBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301176-42-1 |
Source


|
| Record name | 2-(4-CHLOROPHENOXY)-N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)



![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)